molecular formula C13H18OS B15325449 1-(Ethylthio)-5-phenylpentan-2-one

1-(Ethylthio)-5-phenylpentan-2-one

Cat. No.: B15325449
M. Wt: 222.35 g/mol
InChI Key: UCFRCUAOBZQZRH-UHFFFAOYSA-N
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Description

1-(Ethylthio)-5-phenylpentan-2-one is an organic compound characterized by the presence of an ethylthio group attached to a pentanone backbone with a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-one typically involves the alkylation of a suitable precursor with ethylthiol. One common method includes the reaction of 5-phenylpentan-2-one with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-(Ethylthio)-5-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can undergo metabolic transformations, influencing the compound’s activity and efficacy. Detailed studies on its binding affinity and interaction with specific proteins or nucleic acids are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    1-(Ethylthio)-4-nitrobenzene: Shares the ethylthio group but differs in the presence of a nitro group instead of a phenyl group.

    3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Contains an ethylthio group and a phenyl group but has a triazole ring instead of a pentanone backbone.

Uniqueness: 1-(Ethylthio)-5-phenylpentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-ethylsulfanyl-5-phenylpentan-2-one

InChI

InChI=1S/C13H18OS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

UCFRCUAOBZQZRH-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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